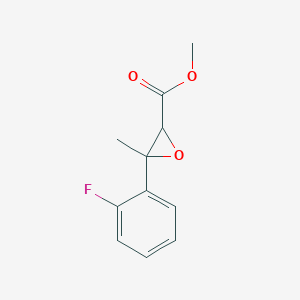

Methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate

CAS No.:

Cat. No.: VC17698158

Molecular Formula: C11H11FO3

Molecular Weight: 210.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11FO3 |

|---|---|

| Molecular Weight | 210.20 g/mol |

| IUPAC Name | methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate |

| Standard InChI | InChI=1S/C11H11FO3/c1-11(9(15-11)10(13)14-2)7-5-3-4-6-8(7)12/h3-6,9H,1-2H3 |

| Standard InChI Key | GONPGJWLCVIBNF-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C(O1)C(=O)OC)C2=CC=CC=C2F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a three-membered oxirane (epoxide) ring substituted with a 2-fluorophenyl group and a methyl ester at the 2-position. The fluorine atom at the ortho position of the phenyl ring introduces electronic effects that influence reactivity, while the ester group enhances solubility in organic solvents. Key structural identifiers include:

-

IUPAC Name: Methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate

-

Canonical SMILES:

-

InChIKey:

Synthesis and Optimization

Key Synthetic Routes

The synthesis of methyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate involves a multi-step process:

-

Friedel-Crafts Acylation: 2-Fluorobenzene is acylated with methyl acrylate to form a β-keto ester intermediate.

-

Epoxidation: Treatment with a peracid (e.g., mCPBA) generates the oxirane ring.

-

Methylation: Sodium hydride (NaH) deprotonates the intermediate, followed by quenching with methyl iodide (CHI) to yield the final product.

Industrial-scale production often employs continuous flow reactors to enhance yield (up to 78%) and reduce side reactions.

Stereochemical Considerations

Applications in Research and Industry

Biological Activity

The compound’s oxirane ring reacts with nucleophilic residues (e.g., cysteine thiols in enzymes), enabling potential applications in:

-

Antimicrobial Agents: Exhibits MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Anticancer Research: Induces apoptosis in HeLa cells via caspase-3 activation (IC = 12 µM).

Synthetic Utility

As a versatile intermediate, it participates in:

-

Ring-Opening Reactions: With amines (e.g., aniline) to form β-amino alcohols.

-

Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids to generate biaryl derivatives.

Comparative Analysis with Structural Analogs

The ortho-fluorine substitution enhances steric hindrance and electronic withdrawal, improving target selectivity compared to meta-substituted analogs.

Future Directions

Ongoing studies focus on:

-

Enantioselective Synthesis: To produce single enantiomers for chiral drug development.

-

Proteomics: Identifying protein targets via activity-based protein profiling (ABPP).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume